Cas no 850892-36-3 (3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl-)
3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl-
- SCHEMBL6508612
- 5-bromo-4-ethylpyridine-3-carbaldehyde
- RTSRCTGLJAUGSP-UHFFFAOYSA-N
- 850892-36-3
- MFCD18261844
- 5-BROMO-4-ETHYLNICOTINALDEHYDE
- 5-Bromo-4-ethyl-pyridine-3-carbaldehyde
- 5-Bromo-4-ethylpyridine-3-carboxaldehyde
- CS-0191858
- E91430
-
- Inchi: 1S/C8H8BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-5H,2H2,1H3
- InChI Key: RTSRCTGLJAUGSP-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(C=O)=C1CC
Computed Properties
- Exact Mass: 212.97893g/mol
- Monoisotopic Mass: 212.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 30Ų
3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01K63A-1g |
3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- |
850892-36-3 | 95% | 1g |
$261.00 | 2025-02-12 | |
| Aaron | AR01K63A-5g |
3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- |
850892-36-3 | 95% | 5g |
$784.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262528-500mg |
5-Bromo-4-ethylpyridine-3-carboxaldehyde |
850892-36-3 | 98% | 500mg |
¥1732.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262528-1g |
5-Bromo-4-ethylpyridine-3-carboxaldehyde |
850892-36-3 | 98% | 1g |
¥2130.00 | 2024-07-28 | |
| abcr | AB567084-250mg |
5-Bromo-4-ethylpyridine-3-carboxaldehyde; . |
850892-36-3 | 250mg |
€162.10 | 2025-04-16 | ||
| abcr | AB567084-1g |
5-Bromo-4-ethylpyridine-3-carboxaldehyde; . |
850892-36-3 | 1g |
€271.40 | 2025-04-16 | ||
| abcr | AB567084-5g |
5-Bromo-4-ethylpyridine-3-carboxaldehyde; . |
850892-36-3 | 5g |
€835.40 | 2025-04-16 | ||
| abcr | AB567084-10g |
5-Bromo-4-ethylpyridine-3-carboxaldehyde; . |
850892-36-3 | 10g |
€1381.30 | 2025-04-16 | ||
| Ambeed | A1632680-250mg |
5-Bromo-4-ethylnicotinaldehyde |
850892-36-3 | 95% | 250mg |
$182.0 | 2025-04-16 | |
| Ambeed | A1632680-1g |
5-Bromo-4-ethylnicotinaldehyde |
850892-36-3 | 95% | 1g |
$462.0 | 2025-04-16 |
3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- Suppliers
3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl-
Introduction to 3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- (CAS No. 850892-36-3) and Its Emerging Applications in Chemical Biology
3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 850892-36-3, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles widely recognized for their broad spectrum of biological activities and utility in drug discovery. The structural features of 3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl-, particularly the presence of a formyl group at the 3-position and bromine substituents at the 5-position, along with an ethyl group at the 4-position, make it a valuable scaffold for synthesizing novel bioactive molecules.
The aldehyde functionality at the 3-position of the pyridine ring serves as a reactive handle for further chemical modifications, enabling the facile introduction of various pharmacophores through condensation reactions, oxidation, or reduction processes. This reactivity has been leveraged in the development of inhibitors targeting enzymes such as kinases and cyclases, which play crucial roles in cellular signaling pathways. Additionally, the bromine atom at the 5-position provides a site for cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the construction of more complex molecular architectures.
In recent years, 3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- has been explored in the context of medicinal chemistry for its potential as an intermediate in the synthesis of small-molecule drugs. Its structural motif is reminiscent of several known bioactive compounds, suggesting that derivatives of this molecule may exhibit similar therapeutic properties. For instance, pyridine-based aldehydes have been reported to interact with biological targets such as transcription factors and protein-protein interaction domains, making them attractive candidates for modulating disease-related pathways.
One notable area of research involving 3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- is its application in designing inhibitors of polyphenol oxidases (PPOs), which are enzymes implicated in various pathological conditions including oxidative stress-related diseases. The formyl group and halogenated aromatic system present in this compound allow for precise tuning of electronic and steric properties to optimize binding affinity to PPO active sites. Preliminary studies have demonstrated that certain derivatives exhibit inhibitory activity comparable to or superior to existing commercial PPO inhibitors.
The ethyl substituent at the 4-position contributes to the lipophilicity of 3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl-, influencing its membrane permeability and bioavailability—critical factors for drug efficacy. By modifying this moiety or introducing additional functional groups, researchers can fine-tune pharmacokinetic profiles to enhance target engagement and reduce off-target effects. This flexibility underscores the compound’s potential as a building block for next-generation therapeutics.
Advances in computational chemistry have further accelerated the discovery process for derivatives of 3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl-. Molecular docking simulations combined with quantum mechanical calculations enable virtual screening of large libraries of potential analogs, predicting their binding modes and affinities to biological targets with high accuracy. Such computational approaches have been instrumental in identifying novel lead compounds for further optimization.
Moreover, 3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- has found utility in materials science applications beyond pharmaceuticals. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing conjugated polymers used in organic electronics. These polymers exhibit desirable optoelectronic properties such as high charge carrier mobility and tunable band gaps, making them suitable for applications in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
The brominated pyridine core also facilitates polymerization through metal-catalyzed processes like palladium-catalyzed coupling reactions. Such methodologies allow for controlled polymerization degrees and molecular weight distributions, critical parameters for achieving optimal performance in electronic devices. Researchers have successfully incorporated derivatives of 3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- into π-conjugated systems to enhance charge transport properties while maintaining stability under operational conditions.
In conclusion,3-Pyridinecarboxaldehyde, 5-bromo-4-ethyl- (CAS No. 850892-36-3) represents a multifaceted compound with significant promise across multiple disciplines including chemical biology and materials science. Its unique structural features—combining an aldehyde group with bromo and ethyl substituents on a pyridine backbone—make it an indispensable tool for synthetic chemists seeking to develop innovative bioactive molecules or advanced functional materials. As research continues to uncover new applications for this versatile scaffold,3-Pyridinecarboxaldehyde,5-bromo-4-ethyl- is poised to remain at forefront of scientific exploration.
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